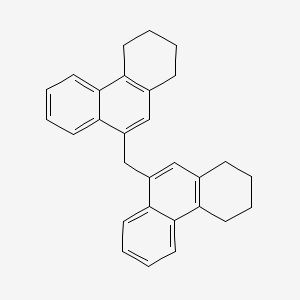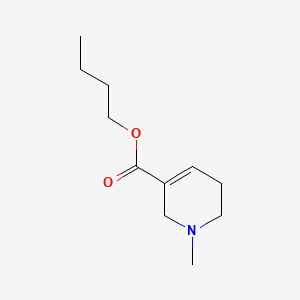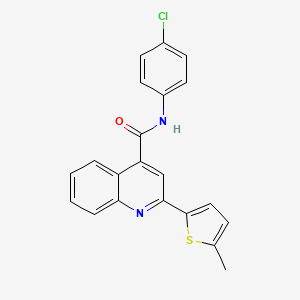
N-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline.
Formation of the Carboxamide Group: The final step involves the reaction of the quinoline derivative with 4-chloroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
相似化合物的比较
Similar Compounds
N-(4-chlorophenyl)-2-phenylquinoline-4-carboxamide: Lacks the thiophene ring, which might affect its biological activity.
N-(4-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and interactions.
N-(4-chlorophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide: Contains a furan ring instead of thiophene, which could influence its chemical and biological properties.
Uniqueness
N-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of both the thiophene and quinoline rings, which can confer specific electronic and steric properties. These features might make it particularly suitable for certain applications in medicinal chemistry and materials science.
属性
CAS 编号 |
6358-86-7 |
|---|---|
分子式 |
C21H15ClN2OS |
分子量 |
378.9 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H15ClN2OS/c1-13-6-11-20(26-13)19-12-17(16-4-2-3-5-18(16)24-19)21(25)23-15-9-7-14(22)8-10-15/h2-12H,1H3,(H,23,25) |
InChI 键 |
XSZVHEMZWGDKAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
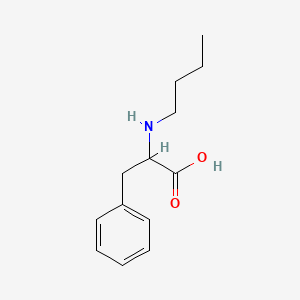
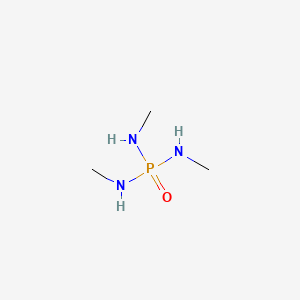
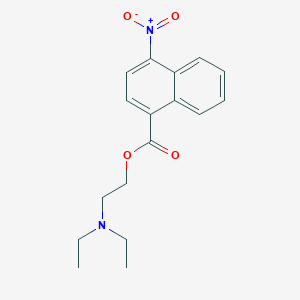
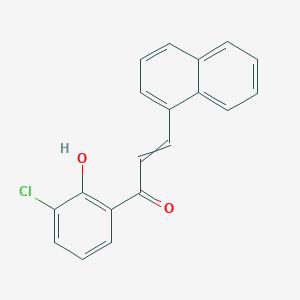

![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)

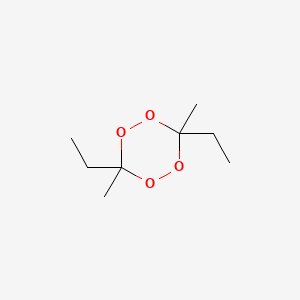
![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)

![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
